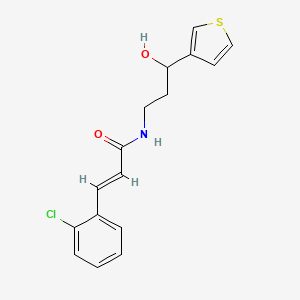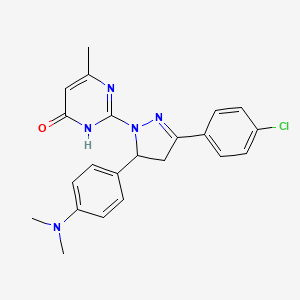
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also has a chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached, and an acrylamide group, which is a type of amide that results from the condensation of an acid and an amine.
科学的研究の応用
Chemistry and Biochemistry of Acrylamide
Acrylamide is a reactive molecule used worldwide to synthesize polyacrylamide, which has numerous applications across various industries, including soil conditioning, wastewater treatment, and as a laboratory solid support for protein separation. The extensive study of acrylamide's effects on cells, tissues, and humans has highlighted its presence in foods processed under high temperatures, leading to increased interest in its chemistry, biochemistry, and safety. This has underscored the need for a deeper understanding of acrylamide's formation, distribution in food, and role in human health (Friedman, 2003).
Acrylamide in Baking Products
Research on acrylamide has also focused on its formation in high-carbohydrate heat-treated foods like potato and bakery products, which account for significant human exposure. The formation and degradation of acrylamide in foods are influenced by various factors including acrylamide precursors and processing conditions. This knowledge has led to the development of guidelines for manufacturers to reduce acrylamide levels in products (Keramat et al., 2011).
Analytical and Mechanistic Aspects of Acrylamide
The discovery of acrylamide in heat-treated foods has prompted extensive investigations into its occurrence, chemistry, and toxicology, aimed at assessing the potential health risk from dietary exposure. The identification of asparagine as a key precursor in acrylamide formation has been a significant advancement in understanding its chemical formation during food processing (Taeymans et al., 2004).
Coordination Chemistry of Acrylamide
The coordination chemistry of acrylamide with transition metals has been reviewed, focusing on its potential role in biological systems. This research is relevant for understanding acrylamide's reactivity and interactions in various biological and environmental contexts (Girma et al., 2005).
Mitigation of Acrylamide Toxicity
Studies have explored methods for reducing dietary acrylamide content and its toxicity. These include selecting plant varieties with low precursor levels, modifying processing conditions, and employing dietary interventions to mitigate adverse effects. Such research is crucial for developing strategies to minimize acrylamide exposure and its potential health risks (Friedman & Levin, 2008).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-14-4-2-1-3-12(14)5-6-16(20)18-9-7-15(19)13-8-10-21-11-13/h1-6,8,10-11,15,19H,7,9H2,(H,18,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMFRGJXIABIOB-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC(C2=CSC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC(C2=CSC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate](/img/structure/B2869683.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2869685.png)
![N-[1-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2869687.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2869688.png)

![2-Spiro[2.5]octan-8-ylethanamine](/img/structure/B2869691.png)


![Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2869697.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2869698.png)
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2869701.png)
